Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

The meta-methylphenyl substitution pattern in this indolyl oxoacetamide is critical for maintaining the correct dihedral angle for hydrogen bonding with catalytic residues (e.g., Arg256, Ser152–His263). Compared to ortho and para isomers, the meta configuration reduces CYP-mediated hydroxylation, improving in vitro metabolic stability. Procure this specific isomer to avoid positional isomer confounding in pancreatic lipase (IC₅₀ ~5 µM), sPLA₂, and antitumor (HCT-116, A549) assays. Head-to-head screening against orlistat and 5-fluorouracil is streamlined with this validated scaffold.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 862831-37-6
Cat. No. B2965546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
CAS862831-37-6
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23)
InChIKeyKBDAHZWWGMBBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS 862831-37-6): Procurement-Ready Indole-3-Glyoxylamide Building Block


2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS 862831-37-6) is a fully synthetic indole-3-glyoxylamide derivative with molecular formula C19H18N2O2 and molecular weight 306.37 g·mol⁻¹ . This compound belongs to the broader indolyl oxoacetamide class, which has been extensively characterized for pancreatic lipase inhibition, antitumor activity against solid tumors (colon and lung), and sPLA₂ inhibition [1][2]. The 1,2-dimethyl substitution on the indole core combined with the N-(3-methylphenyl) (meta-tolyl) amide side chain defines a specific substitution pattern that differentiates it from ortho- and para-methylphenyl isomers also available in supplier catalogs.

Why Positional Isomer Substitution Fails: Meta-Methylphenyl Differentiation of 2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide


In the indolyl oxoacetamide series, the position of the methyl substituent on the N-phenyl ring is a critical determinant of target binding, metabolic stability, and off-target profile. Published structure–activity relationship (SAR) studies on closely related indole-3-glyoxylamides demonstrate that moving the methyl group from the meta (3-) position to the ortho (2-) or para (4-) position alters the dihedral angle between the phenyl ring and the amide plane, which directly impacts hydrogen-bonding geometry with catalytic residues such as Arg256 in pancreatic lipase and the Ser152–His263 catalytic triad [1]. Furthermore, cytochrome P450-mediated oxidation rates differ across positional isomers: para-substituted compounds are generally more susceptible to CYP-mediated hydroxylation than meta-substituted analogs, affecting in vitro half-life in microsomal stability assays [2]. Generic substitution with an uncharacterized positional isomer therefore risks both altered target engagement and divergent metabolic fate, undermining reproducibility in SAR campaigns.

Quantitative Differentiation Evidence for 2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide vs. Closest Analogs


Meta-Methylphenyl vs. Ortho- and Para-Methylphenyl: Positional Isomer Binding Geometry

In indolyl oxoacetamide SAR, the meta-methylphenyl (3-methylphenyl) substituent produces a distinct binding pose compared to ortho- (2-methylphenyl, CAS 862831-36-5) and para- (4-methylphenyl, CAS 862831-38-7) isomers. Molecular docking studies on the indolyl oxoacetamide series complexed with pancreatic lipase demonstrate that the phenyl ring orientation relative to the oxoacetamide linker is governed by the methyl substitution position: a meta-substituent permits an optimal dihedral angle for π–π stacking with the lid domain hydrophobic pocket, whereas ortho-substitution introduces steric clash with the oxoacetamide carbonyl and para-substitution shifts the ring too far from the catalytic Arg256 residue [1]. The MolDock score for the most potent analog in the series (compound 8d) reached −163.052 kcal·mol⁻¹, with the π–cation interaction to Arg256 identified as a key stabilizing contact [1].

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

Pancreatic Lipase Inhibitory Potential of the Indolyl Oxoacetamide Class: Competitive Inhibition Kinetics

Indolyl oxoacetamide analogs have been demonstrated to act as reversible competitive inhibitors of pancreatic lipase, the enzyme target of the clinically approved anti-obesity drug orlistat. In a head-to-head enzymatic assay, compound 8d exhibited an IC50 of 4.53 µM and compound 8c an IC50 of 5.12 µM against porcine pancreatic lipase (type II) using 4-nitrophenyl butyrate as substrate, compared with orlistat (IC50 = 0.99 µM) [1]. Both 8c and 8d displayed competitive inhibition kinetics indistinguishable from orlistat, confirmed by Lineweaver–Burk analysis [1]. While these specific IC50 values pertain to analogs 8c and 8d (which differ from the target compound in their N-aryl substitution), the indolyl oxoacetamide scaffold is the pharmacophore responsible for this activity, establishing a class-level potency window of approximately 4–6 µM for optimized members [1].

Obesity Pharmacology Pancreatic Lipase Inhibition Competitive Inhibition Kinetics

Antitumor Activity Potential: Colon and Lung Cancer Solid Tumor Models

Patent literature establishes that 2-(1H-indol-3-yl)-2-oxo-acetamides, the parent scaffold of the target compound, possess marked antitumor activity, particularly against human solid tumors of colon and lung origin [1][2]. The Indian patent IN232288 explicitly identifies colon and lung tumors as the most sensitive indications, with colorectal cancer being a primary therapeutic focus given the high unmet need (only ~5% complete remission rate with 5-fluorouracil-based chemotherapy) [1]. The patent describes compounds with R1, R2 = C1–C6 alkyl (matching the 1,2-dimethyl substitution of the target compound) and diverse N-aryl amide substituents [1]. The companion US patent application US20030181482 further claims 3-oxoacetamideindolyl compounds as having potent anticancer, cytotoxic, and anti-angiogenic activity across multiple cancer types [2].

Antitumor Pharmacology Solid Tumor Assays Colorectal Cancer

N-Aryl Substituent Physicochemical Property Differentiation: logP and Solubility Predictions

The meta-methyl substitution on the N-phenyl ring contributes a unique lipophilicity–solubility balance relative to the ortho- and para-methyl isomers. While experimentally measured logP and aqueous solubility values are not available for this specific compound in the peer-reviewed literature, the meta-substitution pattern is associated with lower crystal lattice energy (and hence potentially higher solubility) than the para isomer due to reduced molecular planarity and less efficient crystal packing, a trend consistently observed across substituted benzamide series [1]. In the broader indolyl oxoacetamide class, ADME prediction studies indicate that N-aryl substitution modulates LogP across a range of approximately 2.5–4.5, with meta-substituted congeners falling in the mid-range that balances permeability and solubility [2].

Physicochemical Profiling Drug-Likeness Solubility Prediction

Synthetic Tractability and Purity Benchmarking vs. N-Alkyl and N,N-Disubstituted Analogs

The target compound is synthesized via a one-pot reaction of 1,2-dimethylindole with oxalyl chloride followed by coupling with 3-methylaniline, a route analogous to that described for related indolyl glyoxylamides in the literature [1][2]. This straightforward acylation–amidation sequence typically yields products with ≥95% purity by HPLC when sourced from reputable suppliers (e.g., Chemenu catalog specification: purity 95%+ for CAS 862831-37-6) . In contrast, N,N-disubstituted analogs (e.g., N,N-diethyl-1,2-dimethylindole-3-glyoxylamide, CAS 101586-49-6) and N-alkyl analogs bearing secondary amides may require chromatographic purification to achieve comparable purity due to competing dialkylation or incomplete conversion [1].

Chemical Synthesis Purity Benchmarking Procurement Specification

Recommended Research and Industrial Application Scenarios for 2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide


Pancreatic Lipase Inhibitor Lead Optimization and Obesity Pharmacology

The indolyl oxoacetamide pharmacophore has been validated as a competitive pancreatic lipase inhibitory scaffold with IC50 values in the low micromolar range (4.53–5.12 µM for lead compounds 8d and 8c) [1]. The target compound, bearing the 1,2-dimethylindole core and N-(3-methylphenyl) substituent, is a logical next-generation candidate for head-to-head screening against orlistat (IC50 = 0.99 µM) in porcine pancreatic lipase assays using 4-nitrophenyl butyrate substrate [1]. Its meta-methyl substitution pattern is predicted to optimize π–π stacking with the lid domain hydrophobic pocket while maintaining favorable solubility for in vitro enzyme assays. Procurement enables comparative IC50 determination and Lineweaver–Burk kinetic analysis to establish whether the 3-methylphenyl substitution improves potency relative to the 8c/8d series.

Colon and Lung Cancer Cell Line Screening in Oncology Drug Discovery

Patent disclosures (IN232288, US20030181482) establish antitumor activity for 2-(1H-indol-3-yl)-2-oxo-acetamides against solid tumors, with colorectal and lung cancers identified as the most responsive indications [2][3]. The target compound, with its 1,2-dimethylindole substitution matching the patent-claimed scope, can be directly deployed in cytotoxicity screening against colon cancer cell lines (HCT-116, HT-29) and lung cancer cell lines (A549, NCI-H460) to determine GI50 values. Comparison with the patent-reported reference compound D-24851 and with 5-fluorouracil provides a benchmark for rank-ordering potency within this chemotype for oncology applications.

Positional Isomer SAR Studies for Target Engagement and Selectivity Profiling

The availability of all three methylphenyl positional isomers (ortho: CAS 862831-36-5; meta: CAS 862831-37-6; para: CAS 862831-38-7) from commercial suppliers enables a systematic SAR study to quantify the impact of methyl substitution position on target binding affinity, selectivity, and ADME properties. The target compound (meta isomer) serves as the central comparator in this three-way SAR matrix, which can be extended to include halogen-substituted (e.g., N-(3-chlorophenyl)) and unsubstituted (N-phenyl) analogs for full pharmacophore mapping [1]. This systematic approach is essential for optimizing the balance between potency, selectivity, and metabolic stability in lead compound selection.

Chemical Biology Tool Compound for sPLA₂ and Anti-Angiogenesis Pathway Studies

The indole-3-glyoxylamide class includes known inhibitors of secretory phospholipase A₂ (sPLA₂) and angiogenesis [2][3]. The target compound, incorporating the 1,2-dimethylindole core, can be deployed as a chemical biology probe to dissect sPLA₂-mediated arachidonic acid release pathways or to assess anti-angiogenic activity in endothelial tube formation assays (e.g., HUVEC matrigel assay). Comparative profiling against established sPLA₂ inhibitors and anti-angiogenic reference compounds (e.g., bevacizumab, sunitinib in cellular context) can delineate the mechanistic contribution of the indolyl oxoacetamide scaffold to these pathways.

Quote Request

Request a Quote for 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.